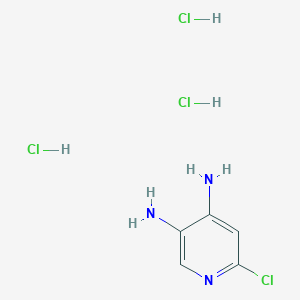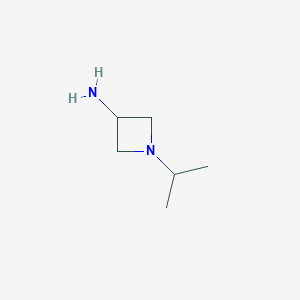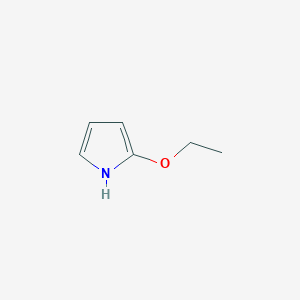
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7FN2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a fluoro group, a hydroxyl group, and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of 4-fluoro-2-hydroxyacetanilide. The process begins with the acetylation of 4-fluoro-2-hydroxyaniline to form 4-fluoro-2-hydroxyacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: N-(4-Amino-2-hydroxy-5-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-Fluoro-2-oxo-5-nitrophenyl)acetamide
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and hydroxyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
Uniqueness
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
137589-57-2 |
|---|---|
Molekularformel |
C8H7FN2O4 |
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
N-(4-fluoro-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-6-3-7(11(14)15)5(9)2-8(6)13/h2-3,13H,1H3,(H,10,12) |
InChI-Schlüssel |
QFASYSYRLMXXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)

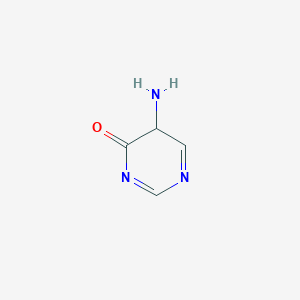
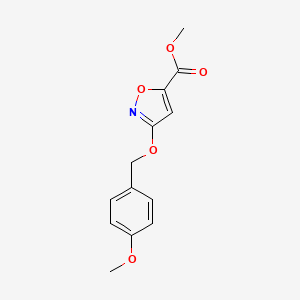


![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
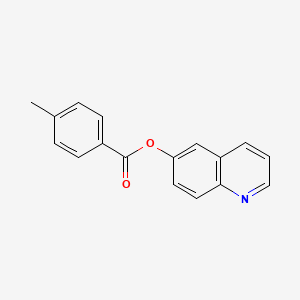

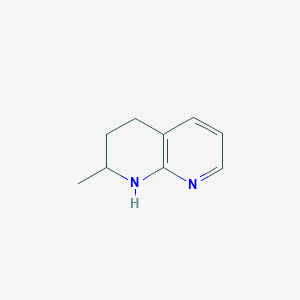
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
